3,3-Difluoro-N-(2,2,2-trifluoroethyl)cyclobutane-1-carboxamide
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Overview
Description
3,3-Difluoro-N-(2,2,2-trifluoroethyl)cyclobutane-1-carboxamide is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct physicochemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N-(2,2,2-trifluoroethyl)cyclobutane-1-carboxamide typically involves the reaction of cyclobutane-1-carboxylic acid with fluorinating agents to introduce the difluoro and trifluoroethyl groups. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions to achieve the desired fluorination . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the fluorinating agents used.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-(2,2,2-trifluoroethyl)cyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,3-Difluoro-N-(2,2,2-trifluoroethyl)cyclobutane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-N-(2,2,2-trifluoroethyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutane-1-carboxamide: Lacks the trifluoroethyl group, resulting in different physicochemical properties.
N-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxamide: Lacks the difluoro groups, affecting its reactivity and applications.
3,3,3-Trifluoropropylamine: Contains a trifluoromethyl group but differs in the overall structure and properties.
Uniqueness
3,3-Difluoro-N-(2,2,2-trifluoroethyl)cyclobutane-1-carboxamide is unique due to the combination of difluoro and trifluoroethyl groups, which impart distinct properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,3-difluoro-N-(2,2,2-trifluoroethyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NO/c8-6(9)1-4(2-6)5(14)13-3-7(10,11)12/h4H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFKRPXMBLVJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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